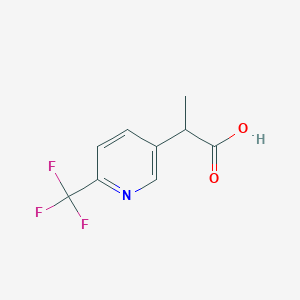
2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-6-(trifluoromethyl)pyridine with a suitable propanoic acid derivative under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The pyridine ring can undergo substitution reactions, where the trifluoromethyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)pyridin-2-ol
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 2-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxyphenoxy)propanoic acid
Uniqueness
2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid is unique due to its specific trifluoromethyl substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where high stability and specific interactions are required .
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-5(8(14)15)6-2-3-7(13-4-6)9(10,11)12/h2-5H,1H3,(H,14,15) |
Clé InChI |
CNFUALQEBXHUNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,4R,5R)-4-[(2,4-Dichlorophenyl)methoxy]-5-{[(2,4-dichlorophenyl)methoxy]methyl}-2-methoxyoxolan-3-one](/img/structure/B13641993.png)
![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)

![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)
![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)






